molecular formula C23H18N2O3 B4078723 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one

6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one

Cat. No. B4078723
M. Wt: 370.4 g/mol
InChI Key: JPGHAOJKAHBVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one, also known as BDP, is a synthetic compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that belongs to the family of phenanthrolines. BDP has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one in lab experiments is its potent anticancer activity. 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has been shown to be effective against a wide range of cancer types, making it a promising candidate for further research. However, one of the limitations of using 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore the use of 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one in combination with other anticancer agents to enhance its efficacy. Furthermore, there is a need for further research to fully understand the mechanism of action of 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one and its potential side effects.

Scientific Research Applications

6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydro-5H-benzo[c][1,7]phenanthrolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-18-5-1-3-14-15-7-8-17-16(4-2-10-24-17)23(15)25-22(21(14)18)13-6-9-19-20(11-13)28-12-27-19/h2,4,6-11,22,25H,1,3,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGHAOJKAHBVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C=CC4=C3C=CC=N4)C5=CC6=C(C=C5)OCO6)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydro-5H-benzo[c][1,7]phenanthrolin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one
Reactant of Route 2
Reactant of Route 2
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one
Reactant of Route 3
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one
Reactant of Route 4
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one
Reactant of Route 5
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one
Reactant of Route 6
6-(1,3-benzodioxol-5-yl)-6,8,9,10-tetrahydrobenzo[c]-1,7-phenanthrolin-7(5H)-one

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